molecular formula C8H3F7 B1411650 3,5-Difluoro-4-(trifluoromethyl)benzodifluoride CAS No. 1803809-89-3

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride

Cat. No.: B1411650
CAS No.: 1803809-89-3
M. Wt: 232.1 g/mol
InChI Key: FEJNBWMRNULDAL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride is a versatile fluorinated aromatic compound designed for advanced research and development. It serves as a critical building block in organic synthesis, particularly for constructing complex molecules in medicinal chemistry and materials science. The strategic placement of fluorine atoms and the benzodifluoride moiety on the benzene ring creates a highly electron-deficient system. This property makes the compound an excellent substrate for nucleophilic aromatic substitution and other reactions where a strong electron-withdrawing effect is desired. In pharmaceutical research, this compound is a valuable precursor for creating active pharmaceutical ingredients (APIs) and agrochemicals. The incorporation of fluorine atoms and the trifluoromethyl group is a established strategy to enhance a molecule's metabolic stability, lipophilicity, and bioavailability. Similarly, in materials science, this benzodifluoride derivative can be used to develop specialty polymers, liquid crystals, and components for organic electronics, as the fluorinated groups can impart unique thermal stability, chemical resistance, and desirable electronic properties to the final material. Its reactivity has been explored in studies involving C–F bond transformations using methods like frustrated Lewis pairs (FLPs) and other specialized techniques. This product is provided 'For Research Use Only.' It is strictly intended for laboratory research or analytical purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle this compound with appropriate precautions, using standard laboratory safety equipment.

Properties

IUPAC Name

5-(difluoromethyl)-1,3-difluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-4-1-3(7(11)12)2-5(10)6(4)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJNBWMRNULDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials and Intermediates

  • Ortho-fluoro benzotrifluoride derivatives serve as the initial substrates.
  • Intermediates such as 3-trifluoromethyl-4-fluoronitrobenzene and 3-trifluoromethyl-4-fluoroaniline are synthesized through nitration and reduction steps.
  • Subsequent bromination and diazotization lead to halogenated intermediates suitable for fluorination.

Detailed Preparation Methods

Nitration of ortho-fluoro benzotrifluoride

  • React ortho-fluoro benzotrifluoride (500 g, 3.049 mol) with a nitration mixture of nitric acid and sulfuric acid under controlled temperature (10–20 °C) for about 3 hours.
  • The reaction yields 3-trifluoromethyl-4-fluoronitrobenzene with 82% yield and 97.7% purity after extraction and drying.

Reduction to 3-trifluoromethyl-4-fluoroaniline

  • Reduce the nitro compound using iron powder and ammonium chloride in water under reflux.
  • Slow addition of the nitro compound over 2 hours, followed by 3.5 hours reflux, produces 3-trifluoromethyl-4-fluoroaniline with >99% purity and yields exceeding 100% (due to water content).

Bromination of 3-trifluoromethyl-4-fluoroaniline

  • Brominate the aniline derivative in acetic acid at 10–20 °C by slow addition of bromine.
  • After reaction and neutralization, isolate 2-bromo-4-fluoro-5-trifluoromethylaniline with 85% yield and 93.35% purity.

Diazotization and Deamination to 3-fluoro-4-methyl bromobenzene trifluoride

  • Treat the brominated aniline with hypophosphorous acid and sodium nitrite under cooling (0–5 °C) to diazotize and remove the amine group.
  • After warming and basification, extract the product with 68% yield and 94.1% purity.

Cyanation to 3-fluoro-4-(trifluoromethyl)benzonitrile

  • React the brominated trifluoromethylbenzene derivative with cuprous cyanide in dimethylformamide (DMF) under nitrogen at reflux for 7 hours.
  • Isolate the nitrile product with 54% yield and 98.2% purity.

Fluorination to this compound

  • The final difluorination step is typically achieved by halogen exchange or direct fluorination using reagents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions.
  • Industrial processes may employ continuous flow reactors for safety and efficiency, ensuring high purity and yield.

Reaction Conditions and Yield Summary Table

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Nitration Electrophilic nitration HNO3/H2SO4, ortho-fluoro benzotrifluoride 10–20 82 97.7 Controlled addition over 3 hours
Reduction Nitro to amine Fe powder, NH4Cl, reflux in water Reflux >100 99.12 Slow addition, 5.5 hours total
Bromination Electrophilic bromination Br2 in acetic acid 10–20 85 93.35 Slow addition, 4 hours total
Diazotization & Deamination Diazotization, reduction NaNO2, H3PO2, acid/base treatment 0–5 / 30 68 94.1 Temperature control critical
Cyanation Nucleophilic substitution CuCN in DMF, reflux under N2 Reflux 54 98.2 7 hours reflux
Fluorination Halogen exchange/fluorination XeF2, CoF3 or related fluorinating agents Controlled Variable High Industrial continuous flow preferred

Research Findings and Analysis

  • The nitration step requires careful temperature control to prevent over-nitration and side reactions.
  • Reduction with iron powder is efficient and yields high-purity amine intermediates.
  • Bromination is regioselective, favoring substitution at the desired position with good yields.
  • Diazotization and deamination steps are sensitive to temperature and pH, influencing final yields.
  • Cyanation using cuprous cyanide in DMF is a classical method to introduce nitrile groups, though yields can be moderate.
  • Fluorination using XeF2 or CoF3 is effective for introducing fluorine atoms selectively; continuous flow reactors enhance safety and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to yield benzyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are employed for oxidation and reduction reactions, respectively .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodifluorides, while oxidation can produce benzoic acids .

Scientific Research Applications

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a pharmacophore in drug design.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of fluorinated drugs.

    Industry: The compound is utilized in the production of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-(trifluoromethyl)benzodifluoride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Antimicrobial Activity

  • Salicylanilide Derivatives: Compounds with a 3'-trifluoromethyl substitution (e.g., IMD0354) exhibit potent antimicrobial activity against Staphylococcus aureus (MIC = 0.25 µg/mL). The -CF₃ group enhances membrane penetration and target binding .
  • Nitrogen Mustards: Prodrugs derived from 3,5-difluoro-4-hydroxyaniline show cytotoxicity differentials >227 in CPG2-expressing cancer cells, outperforming phenol-based analogs (differential = 19) .

TRPV1 Antagonism

  • Asivatrep (PAC14028): Features a 3,5-difluoro-4-(methanesulfonamido)phenyl group and inhibits TRPV1 receptors (IC₅₀ = 6.2 nM). Despite promising Phase II results for atopic dermatitis, clinical development was discontinued due to undisclosed safety concerns .

Biological Activity

3,5-Difluoro-4-(trifluoromethyl)benzodifluoride (CAS No. 1803809-89-3) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C8H3F5
  • Molecular Weight : 208.10 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Its unique structure allows it to exhibit diverse pharmacological effects.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Pharmacological Studies

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation through apoptosis induction.
  • Insecticidal Activity : The compound has shown promise as an insecticide, targeting specific metabolic pathways in pests.

Data Table: Biological Activity Summary

Activity Type Target Organism/Pathway Effect Observed Reference
AntimicrobialBacteria (e.g., E. coli)Inhibition of growth
AnticancerCancer Cell LinesInduction of apoptosis
InsecticidalAgricultural PestsMortality in treated populations

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer drug.

Case Study 3: Insecticidal Properties

Field trials showed that the application of this compound significantly reduced pest populations in agricultural settings without adversely affecting non-target species, indicating its suitability for integrated pest management strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluoro-4-(trifluoromethyl)benzodifluoride
Reactant of Route 2
3,5-Difluoro-4-(trifluoromethyl)benzodifluoride

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